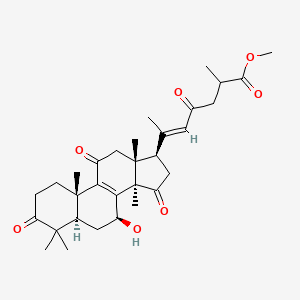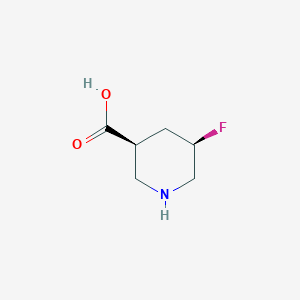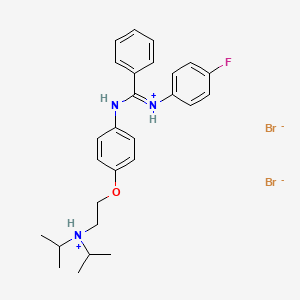![molecular formula C18H15Cl2N3O2 B13412483 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is a complex organic compound belonging to the class of triazolobenzodiazepines These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized with hydrazine to produce the triazole ring. Subsequent methylation and methoxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deschloro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include hydroxylated, deschloro, and substituted derivatives, each with potentially different pharmacological properties .
科学的研究の応用
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazolobenzodiazepines.
Biology: Studied for its effects on neurotransmitter systems and potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
作用機序
The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological activity .
類似化合物との比較
Similar Compounds
Triazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its anxiolytic effects, commonly used in the treatment of anxiety disorders.
Flualprazolam: A designer benzodiazepine with structural similarities and potent effects.
Uniqueness
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolobenzodiazepines. Its methoxy group and specific halogen substitutions contribute to its unique binding affinity and efficacy at the GABA_A receptor .
特性
分子式 |
C18H15Cl2N3O2 |
|---|---|
分子量 |
376.2 g/mol |
IUPAC名 |
8-chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-21-22-17-10-25-18(24-2,13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)23(11)17/h3-9H,10H2,1-2H3 |
InChIキー |
QZIBEZONWWJOAK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(OC2)(C4=CC=CC=C4Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)





![4-[[(Carboxymethyl)amino]sulfonyl]benzenediazonium Hexafluorophosphate](/img/structure/B13412454.png)


![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)



![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
